BNI Exhibits Subnanomolar KOR Binding Affinity with Distinct μ/κ Selectivity Ratio Relative to Structural Analogs
Binaltorphimine (BNI) demonstrates high affinity binding to the κ-opioid receptor with a Ki of 0.41 nM in guinea pig brain membranes [1]. In the same assay system, BNI exhibits Ki values of 18 nM at the μ-opioid receptor and 58 nM at the δ-opioid receptor [1]. This yields a μ/κ selectivity ratio of approximately 44-fold and a δ/κ selectivity ratio of approximately 141-fold. Importantly, the selectivity profile of BNI in binding assays differs from that of its structural analog nor-BNI, which demonstrates high selectivity for KOR in binding studies whereas BNI's binding selectivity is comparatively lower despite its high functional selectivity [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki (κ) = 0.41 nM; Ki (μ) = 18 nM; Ki (δ) = 58 nM |
| Comparator Or Baseline | nor-BNI: high selectivity in binding assays (quantitative Ki values not reported in direct comparison source but functionally distinguished) |
| Quantified Difference | BNI μ/κ selectivity ratio ≈ 44-fold; δ/κ ≈ 141-fold; note: BNI binding selectivity is comparatively lower than nor-BNI binding selectivity |
| Conditions | Guinea pig brain membranes; [3H]EK radioligand for κ (with 1 μM unlabeled DAMGO to block μ sites); [3H]DAMGO for μ; [3H]DPDPE analog for δ |
Why This Matters
BNI's subnanomolar KOR affinity and its distinct binding selectivity profile relative to nor-BNI make it a valuable reference standard for calibrating KOR binding assays and for comparative studies investigating the relationship between binding affinity and functional antagonism.
- [1] BindingDB. BDBM50009129: binaltorphimine (BNI) binding affinity data for κ, μ, and δ opioid receptors. University of Minnesota / ChEMBL curation. Accessed 2026. View Source
- [2] Takemori AE, Ho BY, Naeseth JS, Portoghese PS. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays. J Pharmacol Exp Ther. 1988;246(1):255-258. PMID: 2839664. View Source
